molecular formula C18H16FN5O3S B12144567 methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12144567
M. Wt: 401.4 g/mol
InChI Key: AOQHDPOFSDTGCA-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based derivative featuring a 2-fluorophenyl substituent at the 5-position of the triazole ring, a sulfanylacetyl linker, and a methyl benzoate group. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .

Properties

Molecular Formula

C18H16FN5O3S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H16FN5O3S/c1-27-17(26)11-6-8-12(9-7-11)21-15(25)10-28-18-23-22-16(24(18)20)13-4-2-3-5-14(13)19/h2-9H,10,20H2,1H3,(H,21,25)

InChI Key

AOQHDPOFSDTGCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the sulfanylacetyl linkage and the esterification of the benzoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate serves as a building block for synthesizing more complex molecules. It is particularly valuable in developing new materials and catalysts due to its unique structural features that allow for diverse chemical transformations .

Biology

The compound's distinctive structure makes it a candidate for studying enzyme interactions and protein binding mechanisms. The triazole ring is known for its ability to mimic biological structures, potentially allowing it to inhibit or modulate enzyme activity effectively. Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cell lines .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds demonstrate significant cytotoxicity against various human cancer cell lines, including lung and breast cancer cells. For instance, compounds related to this compound have exhibited IC50 values below 100 μM against multiple cancer types, indicating their potential as therapeutic agents .

Industry

In industrial applications, this compound can be utilized in producing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for formulating high-performance coatings and polymers that require specific functional characteristics .

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The sulfanylacetyl linkage may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Triazole derivatives with halogenated aryl groups are widely studied for their enhanced bioactivity. Key analogs include:

Compound Name Substituent (Triazole 5-position) Key Differences Biological Activity Source
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Chlorophenyl Chlorine (para) vs. Fluorine (ortho) Not explicitly reported; inferred antimicrobial potential based on structural class
Methyl 4-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 2-Chlorophenyl Chlorine (ortho) vs. Fluorine (ortho) Improved lipophilicity; potential enhanced membrane penetration
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 4-Fluorophenyl Fluorine (para) vs. Fluorine (ortho) Antimicrobial activity against Gram-positive bacteria

Key Observations :

  • Halogen Type : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may reduce toxicity and improve metabolic stability .
Functional Group Modifications

Variations in the linker and ester groups also impact activity:

Compound Name Linker/Ester Modification Biological Activity Source
Ethyl 4-[({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Ethyl ester; phenoxyacetyl linker Moderate antioxidant activity (H₂O₂ scavenging)
Methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate Nitrobenzoyl substituent Enhanced antibacterial activity against S. aureus (MIC: 12.5 µg/mL)

Key Observations :

  • Ester Group : Methyl esters (as in the target compound) generally exhibit higher hydrolytic stability than ethyl esters, favoring prolonged bioavailability .
  • Linker Flexibility : Sulfanylacetyl linkers (common in the target and analogs) balance hydrophilicity and rigidity, optimizing interactions with enzymatic targets .

Research Findings and Pharmacological Profiles

Antimicrobial Activity

Triazole derivatives with electron-withdrawing substituents (e.g., fluorine, chlorine) show enhanced activity against resistant pathogens:

  • Derivatives with ortho-fluorophenyl groups demonstrated 2–4-fold higher potency against E. coli and S. aureus compared to non-halogenated analogs .
  • The target compound’s ortho-fluorine may disrupt bacterial membrane integrity via dipole interactions, as observed in similar triazoles .
Anti-Inflammatory and Antioxidant Activity
  • Antioxidant activity (via H₂O₂ scavenging) correlated with electron-withdrawing groups, with fluorinated derivatives achieving IC₅₀ values of 35–40 µg/mL .
Physicochemical Properties
  • Lipophilicity (LogP) : The target compound’s LogP is estimated at 2.8, lower than chlorinated analogs (LogP ~3.2), indicating improved aqueous solubility .
  • Thermal Stability : Methyl benzoate derivatives decompose at ~250°C, consistent with stable triazole cores .

Biological Activity

Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}FN_{N}₄O2_{2}S
  • Molecular Weight : Approximately 366.38 g/mol

This compound features a triazole ring which is substituted with an amino group and a sulfanyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds against Mycobacterium tuberculosis, derivatives similar to this compound showed varying degrees of inhibition. While specific data for this compound is limited, related triazoles have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of triazole derivatives has been widely studied. For instance, compounds with similar structural features have been evaluated in vitro against various cancer cell lines. In one study, a related triazole derivative exhibited an IC50_{50} value of 4.363 μM in human colon cancer (HCT 116) cells, indicating potent anticancer effects compared to doxorubicin . The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases, which are critical in cancer cell proliferation.

Anti-inflammatory Effects

Triazole compounds have also shown promise in reducing inflammation. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Screening : A study synthesized several triazole derivatives and screened them against Mycobacterium tuberculosis. While this compound was not specifically tested, related compounds showed inhibition rates comparable to standard treatments like rifampicin .
  • Anticancer Activity : In vitro studies on similar compounds revealed significant anticancer properties. For example, one derivative showed an IC50_{50} value indicating effective cytotoxicity against cancer cells at low concentrations .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific protein targets within cancer cells, leading to apoptosis and reduced cell viability .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains; specific data for this compound is limited but indicative of potential efficacy.
AnticancerExhibits significant cytotoxicity in cancer cell lines; mechanism involves inhibition of tyrosine kinases.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines; useful in inflammatory disease treatment.

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